molecular formula C17H27N3O2 B2713488 N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954242-41-2

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Cat. No.: B2713488
CAS No.: 954242-41-2
M. Wt: 305.422
InChI Key: UJKOBJWQTORKGI-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a dimethylamino phenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves a multi-step process:

    Formation of the Intermediate Amine: The initial step involves the synthesis of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using hydrogenation or other reducing agents like lithium aluminum hydride.

    Oxalamide Formation: The intermediate amine is then reacted with oxalyl chloride to form the oxalamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group. This can be achieved through alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the aromatic ring.

Scientific Research Applications

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the dimethylamino group.

    Materials Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalamide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(tert-butyl)-N2-(3-(4-methoxyphenyl)propyl)oxalamide
  • N1-(tert-butyl)-N2-(3-(4-chlorophenyl)propyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is unique due to the presence of the dimethylamino group, which imparts specific electronic properties and enhances its interaction with biological targets. This makes it particularly useful in medicinal chemistry for the design of drugs with targeted activity.

Properties

IUPAC Name

N'-tert-butyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)19-16(22)15(21)18-12-6-7-13-8-10-14(11-9-13)20(4)5/h8-11H,6-7,12H2,1-5H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKOBJWQTORKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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